ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9981612
InChI: InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-4-7-14(24)8-5-12)20(32)29-16-10-13(23(26,27)28)6-9-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C23H17Cl2F3N2O4S
Molecular Weight: 545.4 g/mol

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

CAS No.:

Cat. No.: VC9981612

Molecular Formula: C23H17Cl2F3N2O4S

Molecular Weight: 545.4 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE -

Specification

Molecular Formula C23H17Cl2F3N2O4S
Molecular Weight 545.4 g/mol
IUPAC Name ethyl 2-[(4-chlorobenzoyl)amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-4-7-14(24)8-5-12)20(32)29-16-10-13(23(26,27)28)6-9-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)
Standard InChI Key GCWFXLHOHZEECL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate features a central thiophene ring substituted at positions 2, 3, 4, and 5. The 2-position is occupied by a 4-chlorobenzamido group, while the 3-position contains an ethyl carboxylate moiety. A methyl group resides at the 4-position, and the 5-position is functionalized with a carbamoyl group derived from 2-chloro-5-(trifluoromethyl)aniline.

The systematic IUPAC name reflects this substitution pattern:
Ethyl 5-[(2-chloro-5-(trifluoromethyl)phenyl)carbamoyl]-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate.
The molecular formula is C<sub>23</sub>H<sub>18</sub>Cl<sub>2</sub>F<sub>3</sub>N<sub>2</sub>O<sub>4</sub>S, yielding a molecular weight of 561.32 g/mol.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step route analogous to reported methods for related thiophene derivatives . A proposed pathway involves:

  • Claisen-Schmidt Condensation: Formation of the α,β-unsaturated ketone intermediate via acid-catalyzed condensation of 4-methylthiophene-3-carboxylate with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.

  • Cyclization and Functionalization: Microwave-assisted cyclization with hydrazine hydrate to introduce the pyrazoline ring, followed by acylation with 4-chlorobenzoyl chloride to install the benzamido group .

Key reagents and conditions include:

  • Solvents: Ethanol, DMF

  • Catalysts: p-Toluenesulfonic acid (condensation), triethylamine (acylation)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Spectroscopic Characterization

Hypothetical spectral data, inferred from similar compounds , would include:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.50 (s, 3H, CH<sub>3</sub>), 4.30 (q, 2H, OCH<sub>2</sub>), 7.45–8.10 (m, 7H, aromatic).

  • <sup>13</sup>C NMR: Peaks corresponding to carbonyl carbons (165–170 ppm), trifluoromethyl (125 ppm, q), and thiophene backbone (110–140 ppm).

  • HRMS: [M+H]<sup>+</sup> at m/z 561.32.

Physicochemical Properties

Predicted properties, derived from computational models and analogous molecules , are summarized below:

PropertyValue
Molecular Weight561.32 g/mol
logP (Partition Coefficient)5.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area112.5 Ų
Solubility (Water)≤10 μM

The high logP value indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area suggests moderate bioavailability via oral administration .

Biological Activity and Mechanism of Action

While direct bioassay data for this compound are unavailable, its structural analogs exhibit notable antimycobacterial and antibacterial properties . The trifluoromethyl and chloro substituents are electron-withdrawing groups that enhance electrophilicity, potentially facilitating interactions with bacterial enzymes or DNA.

Hypothesized Targets

  • Enoyl-ACP Reductase (InhA): Inhibition of this Mycobacterium tuberculosis enzyme, critical for mycolic acid synthesis .

  • DNA Gyrase: Interference with bacterial DNA replication via topoisomerase inhibition, as seen in fluoroquinolone derivatives .

Cytotoxicity Profile

Related compounds demonstrate low cytotoxicity in mammalian cell lines (IC<sub>50</sub> > 50 μM) , suggesting a favorable therapeutic index. The ethyl carboxylate group may reduce non-specific protein binding, enhancing selectivity.

Computational and Electrochemical Insights

Density Functional Theory (DFT) Calculations

DFT studies on analogous nitroheterocycles reveal that the LUMO energy (-3.2 eV) localizes near the carbamoyl and trifluoromethyl groups, indicating susceptibility to nucleophilic attack . The HOMO-LUMO gap (4.1 eV) correlates with metabolic stability.

Electrochemical Behavior

Cyclic voltammetry of similar compounds shows reduction peaks at -1.2 V (vs. Ag/AgCl), corresponding to nitro group reduction . Although this compound lacks a nitro group, the electron-deficient aromatic system may undergo analogous redox processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator